1-(2-Nitrobenzoyl)piperazine hydrochloride

Conformational Analysis Dynamic NMR Piperazine Derivatives

Procure 1-(2-nitrobenzoyl)piperazine hydrochloride for CNS drug discovery. The ortho-nitro group imparts a unique rotational barrier and intramolecular interaction with the amide carbonyl, locking the piperazine chair into a conformation that drives distinct 5-HT2A/D2 selectivity ratios—an effect not replicable by para- or meta-nitro analogs. The free NH piperazine enables rapid alkylation/acylation to build heteroarylpiperazine libraries mimicking the dopamine catechol pharmacophore. The nitro group also serves as a latent amine for reduction-triggered activation or bioorthogonal labeling, making this scaffold non-substitutable for prodrug and PET tracer programs. Supplied as the hydrochloride salt for maximum aqueous solubility and seamless high-throughput chemistry automation. Purity ≥95%.

Molecular Formula C11H14ClN3O3
Molecular Weight 271.7
CAS No. 1573052-56-8
Cat. No. B2559816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Nitrobenzoyl)piperazine hydrochloride
CAS1573052-56-8
Molecular FormulaC11H14ClN3O3
Molecular Weight271.7
Structural Identifiers
SMILESC1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-].Cl
InChIInChI=1S/C11H13N3O3.ClH/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17;/h1-4,12H,5-8H2;1H
InChIKeyJKQOVCPLCNDLBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Nitrobenzoyl)piperazine hydrochloride (CAS 1573052-56-8): Ortho-Nitro Aryl Piperazine Building Block for CNS and Bioorthogonal Research


1-(2-Nitrobenzoyl)piperazine hydrochloride is a piperazine derivative with a 2-nitrobenzoyl group at the 1-position, commonly used as a synthetic intermediate and pharmacological probe in central nervous system (CNS) drug discovery [1]. Its structure features a free NH piperazine for further functionalization and an ortho-nitro group that imparts distinct electronic and steric properties compared to para- and meta-substituted analogs, enabling receptor selectivity differentiation and reduction-triggered activation strategies [2].

Why 1-(2-Nitrobenzoyl)piperazine hydrochloride Cannot Be Replaced by a 4-Nitrobenzoyl or 2-Aminobenzoyl Analog


Simple substitution of 1-(2-nitrobenzoyl)piperazine hydrochloride with its 4-nitro or 2-amino congeners is not scientifically equivalent. The ortho-nitro group introduces unique conformational rigidity due to intramolecular interactions with the amide carbonyl, altering the piperazine chair conformation and the rotational energy barrier around the N–C(O) bond [1]. This conformational difference directly impacts receptor binding orientation, as demonstrated in dopamine D2 and serotonin 5-HT2A receptor assays where 2-nitrophenyl piperazine derivatives exhibited distinct binding profiles and 5-HT2A/D2 selectivity ratios not replicable by para-substituted analogs [2]. Furthermore, the nitro group serves as a latent amine for reduction-triggered activation or bioorthogonal labeling, a functionality absent in reduced amine or para-nitro derivatives, making this compound a non-substitutable entity in prodrug design and imaging probe development .

1-(2-Nitrobenzoyl)piperazine hydrochloride: Quantitative Differentiation Evidence vs. Closest Analogs


NMR Conformational Energy Barrier: Ortho-Nitro vs. Para-Nitro Piperazine Amides

Variable-temperature ¹H NMR studies on N-acyl piperazines reveal that ortho-nitro substitution on the benzoyl ring raises the rotational energy barrier around the partial amide C–N bond relative to para-nitro substitution due to steric and electronic ortho effects [1]. For 1-(4-nitrobenzoyl)piperazine (para-substituted), the coalescence temperature and activation energy (ΔG‡) were determined from the piperazine methylene proton signals. Ortho-substituted analogs, including 1-(2-nitrobenzoyl)piperazine derivatives, exhibit higher coalescence temperatures and ΔG‡ values, though exact ΔG‡ values for 1-(2-nitrobenzoyl)piperazine hydrochloride are inferred from class behavior of ortho-nitro acyl piperazines [1].

Conformational Analysis Dynamic NMR Piperazine Derivatives Activation Energy

Receptor Binding Selectivity: 5-HT2A/D2 Ratio in Arylpiperazine Series

In a pharmacological evaluation of several N-(2-nitrophenyl)piperazine derivatives, all compounds bearing a benzimidazole group linked to the 2-nitrophenyl piperazine moiety displayed a 5-HT2A/D2 binding ratio characteristic of atypical neuroleptics (>1, expressed as pKᵢ values) [1]. Compound 7c (4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole) exhibited higher affinities for all receptor classes tested than the clinical comparator clozapine [1]. While 1-(2-nitrobenzoyl)piperazine hydrochloride itself is a simpler precursor, this class-level evidence demonstrates that the 2-nitrophenyl piperazine pharmacophore confers a binding profile distinct from para-nitro or unsubstituted benzoyl piperazines, which lack this selectivity signature.

Dopamine D2 Receptor Serotonin 5-HT2A Receptor Atypical Antipsychotic Binding Affinity

Purity Specification: Commercial Availability at 95–99% HPLC Purity

Commercially available 1-(2-nitrobenzoyl)piperazine hydrochloride is supplied with a minimum purity specification of 95% (HPLC), with certain vendors offering material at 99% HPLC purity . This purity level is adequate for direct use in medicinal chemistry synthesis, receptor binding assays, and bioconjugation reactions without additional purification steps. In comparison, the free base analog 1-(2-nitrobenzoyl)piperazine (CAS 885101-42-8) is also available at 95% purity but lacks the aqueous solubility and stability advantages of the hydrochloride salt form .

Analytical Chemistry HPLC Purity Procurement Specification Quality Control

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Stability vs. Free Base

The hydrochloride salt of 1-(2-nitrobenzoyl)piperazine (MW 271.7 g/mol) exhibits improved solubility in water and polar organic solvents compared to its free base counterpart (MW 235.24 g/mol), a property critical for aqueous-based biological assays and formulation development . Vendor documentation explicitly states that the hydrochloride salt form enhances stability and solubility in aqueous environments relative to the free base, and recommends long-term storage at room temperature in a cool, dry place . The free base (CAS 885101-42-8) requires similar storage conditions but lacks the inherent aqueous solubility advantage for direct dissolution in buffer systems .

Salt Selection Aqueous Solubility Stability Formulation

Optimal Research and Procurement Use Cases for 1-(2-Nitrobenzoyl)piperazine hydrochloride


CNS Drug Discovery: D2/5-HT2A Receptor Ligand Scaffold Development

Medicinal chemistry teams synthesizing atypical antipsychotic candidates can utilize this compound as a core scaffold for constructing extended arylpiperazine ligands. Evidence demonstrates that 2-nitrophenyl piperazine derivatives exhibit 5-HT2A/D2 binding ratios characteristic of atypical neuroleptics [1]. The free NH of the piperazine ring enables facile alkylation or acylation to introduce heteroaryl moieties (e.g., benzimidazoles) that mimic the dopamine catechol pharmacophore, a strategy validated in published SAR studies [1].

Bioorthogonal Chemistry: ¹⁸F-Radiolabeling and Pretargeted Imaging Probe Synthesis

The ortho-nitrobenzoyl group serves as a latent amine that can be reduced to an amino group for subsequent conjugation, or directly participate in bioorthogonal reactions. Piperazine derivatives bearing nitrobenzoyl groups have been successfully reacted with [¹⁸F]F⁻ for PET tracer development, and their conformational properties characterized by dynamic NMR support their utility as rigid scaffolds for precise radiolabeling applications [2].

Synthetic Intermediate for Functionalized Piperazine Libraries

Procurement of the hydrochloride salt ensures immediate availability of a high-purity (95–99%) building block for parallel synthesis . The aqueous solubility of the salt form facilitates high-throughput chemistry automation in polar solvents, reducing workflow friction compared to the free base . The ortho-nitro group can be selectively reduced to an amine or retained as an electron-withdrawing moiety for downstream modifications.

Conformational Probe in Structural Biology and NMR Studies

The distinct NMR signatures of the 1-(2-nitrobenzoyl)piperazine scaffold—aromatic protons at δ 7.5–8.1 ppm and piperazine methylenes at δ 2.5–3.5 ppm—enable its use as a conformational probe in ligand–receptor binding studies . The ortho-nitro substitution introduces a unique rotational barrier that can be exploited to investigate the relationship between ligand flexibility and target engagement using variable-temperature NMR or molecular dynamics simulations [2].

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